Methyl 2,4-dihydroxy-6-propylbenzoate Methyl 2,4-dihydroxy-6-propylbenzoate Methyl 2,4-dihydroxy-6-propylbenzoate is a natural product found in Lobaria scrobiculata and Lobarina scrobiculata with data available.
Brand Name: Vulcanchem
CAS No.: 55382-52-0
VCID: VC7845857
InChI: InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3
SMILES: CCCC1=C(C(=CC(=C1)O)O)C(=O)OC
Molecular Formula: C11H14O4
Molecular Weight: 210.23 g/mol

Methyl 2,4-dihydroxy-6-propylbenzoate

CAS No.: 55382-52-0

Cat. No.: VC7845857

Molecular Formula: C11H14O4

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dihydroxy-6-propylbenzoate - 55382-52-0

Specification

CAS No. 55382-52-0
Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
IUPAC Name methyl 2,4-dihydroxy-6-propylbenzoate
Standard InChI InChI=1S/C11H14O4/c1-3-4-7-5-8(12)6-9(13)10(7)11(14)15-2/h5-6,12-13H,3-4H2,1-2H3
Standard InChI Key AREDPURTHQTRTK-UHFFFAOYSA-N
SMILES CCCC1=C(C(=CC(=C1)O)O)C(=O)OC
Canonical SMILES CCCC1=C(C(=CC(=C1)O)O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Nomenclature and Synonyms

Methyl 2,4-dihydroxy-6-propylbenzoate is systematically named according to IUPAC guidelines, reflecting its esterified benzoic acid structure with specific substituents . Common synonyms include Methyl divatate, Methyl Divarinolcarboxylate, and 2,4-dihydroxy-6-n-propylbenzoic acid methyl ester, which are frequently used in pharmaceutical and chemical literature . These alternate names often arise from its natural occurrence in lichen species such as Lobaria scrobiculata and Lobarina scrobiculata, where it was first identified .

Molecular and Structural Characteristics

The compound’s molecular structure is defined by the formula C11H14O4\text{C}_{11}\text{H}_{14}\text{O}_{4}, with a SMILES notation of CCCC1=C(C(=CC(=C1)O)O)C(=O)OC and an InChI key of AREDPURTHQTRTK-UHFFFAOYSA-N . X-ray crystallography and spectral data confirm the planar aromatic ring with hydroxyl groups at positions 2 and 4, a propyl group at position 6, and a methyl ester at the carboxylate position . The presence of hydrogen-bonding hydroxyl groups and the hydrophobic propyl chain influences its solubility in polar organic solvents such as methanol and ethyl acetate .

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC11H14O4\text{C}_{11}\text{H}_{14}\text{O}_{4}
SMILESCCCC1=C(C(=CC(=C1)O)O)C(=O)OC
InChI KeyAREDPURTHQTRTK-UHFFFAOYSA-N
CAS Registry55382-52-0

Physicochemical Properties

Thermal and Solubility Characteristics

Methyl 2,4-dihydroxy-6-propylbenzoate is a pale yellow to white solid at room temperature, with a predicted boiling point of 388.6±27.0C388.6 \pm 27.0^\circ \text{C} and a density of 1.211±0.06g/cm31.211 \pm 0.06 \, \text{g/cm}^3 . Its pKa value of 8.27±0.238.27 \pm 0.23 suggests moderate acidity, consistent with phenolic hydroxyl groups . The compound is sparingly soluble in water but dissolves readily in methanol, ethyl acetate, and dimethylformamide (DMF), making it suitable for reactions in aprotic solvents .

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point388.6±27.0C388.6 \pm 27.0^\circ \text{C}
Density1.211±0.06g/cm31.211 \pm 0.06 \, \text{g/cm}^3
pKa8.27±0.238.27 \pm 0.23
Storage Conditions2–8°C under N2/Ar\text{N}_2/\text{Ar}

Synthesis and Manufacturing

Esterification of 2,4-Dihydroxy-6-Propylbenzoic Acid

A common synthesis route involves the esterification of 2,4-dihydroxy-6-propylbenzoic acid with methanol in the presence of concentrated sulfuric acid as a catalyst . The reaction proceeds via nucleophilic acyl substitution, yielding the methyl ester after purification by silica gel column chromatography . This method achieves moderate yields and is favored for its simplicity and scalability .

Two-Step Synthesis from trans-3-Hepten-2-One

An alternative industrial-scale method (patent WO2019/33168) involves a two-step process :

  • Michael Addition: Sodium methoxide-mediated reaction of trans-3-hepten-2-one with dimethyl malonate in methanol under reflux, forming a β-keto ester intermediate.

  • Cyclization and Bromination: Treatment of the intermediate with bromine in DMF at 80C80^\circ \text{C}, followed by recrystallization from dichloromethane/hexane, yields the final product .

This route emphasizes the compound’s role as a precursor in complex organic syntheses, particularly for cannabinoids .

Natural Occurrence and Biological Relevance

Methyl 2,4-dihydroxy-6-propylbenzoate occurs naturally in the lichen species Lobaria scrobiculata and Lobarina scrobiculata, where it contributes to secondary metabolite profiles . Lichens produce such compounds as defense mechanisms against microbial pathogens and environmental stressors, suggesting potential bioactivity worth further exploration . Despite its natural origin, no therapeutic applications have been directly attributed to the compound itself, though its structural analogs exhibit antioxidant and anti-inflammatory properties .

Applications in Pharmaceutical Manufacturing

Intermediate in Cannabinoid Synthesis

The compound’s primary industrial use lies in synthesizing cannabidiol (CBD) and cannabidivarin (CBDV), non-psychoactive cannabinoids with therapeutic potential . Its phenolic hydroxyl groups serve as sites for alkylation or coupling reactions, enabling the construction of cannabinoid scaffolds . For example, under Ullmann coupling conditions, the propyl side chain can be functionalized to introduce terpenoid moieties critical for cannabinoid activity .

Quality Control and Analytical Profiling

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) rely on the compound’s predicted collision cross-section (CCS) values for identification . For instance, the [M+H]+[\text{M}+\text{H}]^+ ion exhibits a CCS of 145.2A˚2145.2 \, \text{Å}^2, aiding in its differentiation from structurally similar intermediates .

Table 3: Predicted Mass Spectrometry Data

Adductm/zCCS (A˚2\text{Å}^2)Source
[M+H]+[\text{M}+\text{H}]^+211.09648145.2
[M+Na]+[\text{M}+\text{Na}]^+233.07842156.7

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